molecular formula C26H23FN4O3S3 B393896 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE

Cat. No.: B393896
M. Wt: 554.7g/mol
InChI Key: ONGUUGCPDLLIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenyl thiophene with thiazole derivatives under controlled conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23FN4O3S3

Molecular Weight

554.7g/mol

IUPAC Name

4-[4-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C26H23FN4O3S3/c27-20-7-3-19(4-8-20)24-16-22(25-2-1-15-35-25)29-31(24)26-28-23(17-36-26)18-5-9-21(10-6-18)37(32,33)30-11-13-34-14-12-30/h1-10,15,17,24H,11-14,16H2

InChI Key

ONGUUGCPDLLIIG-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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